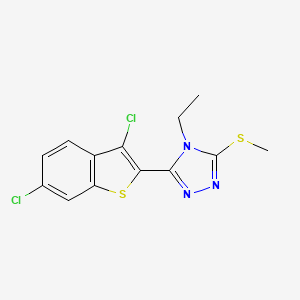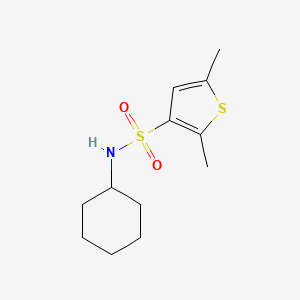
N-methyl-5-propyl-N-(quinoxalin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-propyl-N-(quinoxalin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-3-propyl-N-(2-quinoxalinylmethyl)-1H-pyrazole-5-carboxamide is 309.15896025 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives and Their Applications
Quinoxaline and its derivatives, including N-methyl-3-propyl-N-(2-quinoxalinylmethyl)-1H-pyrazole-5-carboxamide, represent a significant class of compounds in organic chemistry due to their heterocyclic structure that includes a benzene ring fused with a pyrazine ring. These compounds find extensive use in various scientific research areas due to their unique properties. Quinoxalines serve as dyes, pharmaceuticals, and antibiotics, demonstrating their versatility across different fields. The antitumoral properties of quinoxaline compounds have been extensively explored, showcasing their potential in medical and biomedical applications. The ease of synthesis and the possibility to derive a wide array of functionalized derivatives make quinoxaline and its analogs valuable scaffolds for developing new therapeutic agents, particularly in the realm of antimicrobial activities and chronic and metabolic disease treatments (Aastha Pareek & Dharma Kishor, 2015); (J. A. Pereira et al., 2015).
Hexaazatriphenylene (HAT) Derivatives
The synthesis and design of hexaazatriphenylene (HAT) derivatives, which relate closely to the chemical structure of quinoxaline derivatives like N-methyl-3-propyl-N-(2-quinoxalinylmethyl)-1H-pyrazole-5-carboxamide, highlight the compound's potential in the development of n-type semiconductors, sensors, and other optoelectronic applications. The rigid, planar, aromatic discotic system of HAT derivatives demonstrates excellent π–π stacking ability, making them ideal candidates for use in organic materials and nanoscience. This includes their application in liquid crystals, microporous polymers for energy storage, and nano and microstructures, underscoring the broad applicability of quinoxaline analogs in advanced material science (J. Segura et al., 2015).
Cannabinoid Receptor Agonists and Antagonists
Quinoxaline derivatives, including the specific compound , have been studied for their potential as cannabinoid receptor agonists and antagonists. This research area is particularly relevant for the development of new therapeutic targets, as these receptors are involved in various biochemical processes. The study of 1,5-diarylpyrazoles, indoles, quinolines, and arylsulphonamide derivatives, which can act as cannabinoid receptor modulators, opens up new avenues for drug research and development. These compounds' interaction with cannabinoid receptors highlights the diverse potential of quinoxaline derivatives in pharmacology and therapeutic applications (P. Goya & N. Jagerovic, 2000).
Eigenschaften
IUPAC Name |
N-methyl-5-propyl-N-(quinoxalin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-3-6-12-9-16(21-20-12)17(23)22(2)11-13-10-18-14-7-4-5-8-15(14)19-13/h4-5,7-10H,3,6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMIYKCNAPPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)
![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)
![N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5521116.png)
![1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)
![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)
![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

